Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate

Description

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate is a structured triglyceride with two linoleic acid (18:2, 9Z,12Z) residues esterified at the 1- and 3-positions of the glycerol backbone and a stearic acid (18:0) at the 2-position. Its molecular formula is C57H100O6 (molecular weight: 880.752 g/mol) . This compound is a minor component in sunflower oil and other plant-based lipids and has been isolated from Litsea glutinosa bark extracts, where it contributes to the plant’s secondary metabolite profile . Its structural complexity and fatty acid composition influence its physical properties, such as melting behavior and oxidative stability, as well as its metabolic fate in biological systems .

Propriétés

IUPAC Name |

1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-26,28-29,54H,4-15,18,21-24,27,30-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXNKQAEKNDNA-XEUHHCTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151319 | |

| Record name | 1,1′-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] di-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:2(9Z,12Z)/18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-18-3 | |

| Record name | 1,1′-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] di-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] di-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process involves the following steps:

Esterification: Glycerol reacts with 9Z,12Z-octadecadienoic acid and octadecanoic acid in the presence of a catalyst.

Purification: The resulting product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

Raw Material Preparation: Fatty acids are derived from natural sources such as vegetable oils.

Reaction: The esterification reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and catalyst concentration.

Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases are used.

Major Products Formed

Oxidation: Formation of peroxides and other oxidized derivatives.

Hydrolysis: Glycerol and the respective fatty acids.

Transesterification: Different esters depending on the alcohol used.

Applications De Recherche Scientifique

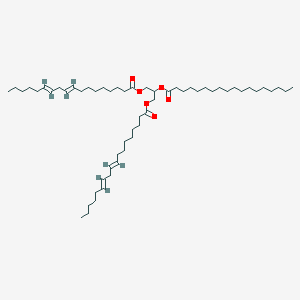

Structure

The compound's structure can be represented as follows:

This structure is essential for its functionality in biological systems and industrial applications.

Applications in Scientific Research

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate has a wide range of applications across several scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying esterification and transesterification reactions. Its behavior under various conditions helps in understanding lipid chemistry better.

Biology

- Lipid Metabolism : The compound is investigated for its role in lipid metabolism and its effects on cellular processes. It influences membrane fluidity and integrity due to its fatty acid composition.

- Cell Signaling : Fatty acids like linoleic and oleic acids are known for their roles in cellular signaling pathways and inflammation modulation.

Medicine

- Drug Delivery Systems : Its biocompatibility makes it an attractive candidate for drug delivery systems. The ability to form stable emulsions enhances its utility in pharmaceutical formulations.

- Cardiovascular Health : Research indicates potential benefits in dietary studies related to cardiovascular health by influencing lipid profiles and inflammatory responses.

Industry

- Biodiesel Production : The compound is utilized in the production of biodiesel through transesterification reactions with alcohols.

- Cosmetics and Personal Care Products : Its emollient properties make it suitable for use in cosmetics, enhancing skin feel and moisture retention.

Case Study 1: Lipid Metabolism

A study published in Journal of Lipid Research examined the effects of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) on lipid metabolism in human cell lines. Results indicated that the compound significantly influenced the expression of genes involved in fatty acid oxidation and storage.

Case Study 2: Drug Delivery

Research conducted at a leading pharmaceutical institute demonstrated the effectiveness of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) as a carrier for hydrophobic drugs. The study showed improved solubility and bioavailability compared to traditional delivery systems.

Case Study 3: Biodiesel Production

An industrial application study on biodiesel production highlighted the efficiency of using Glycerol 1,3-di-(9Z,12Z-octadecadienoate) as a feedstock. The study found that it produced higher yields of biodiesel with lower impurities than other triglycerides.

Mécanisme D'action

The mechanism of action of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate involves its interaction with various molecular targets and pathways:

Lipid Metabolism: The compound is hydrolyzed by lipases to release fatty acids and glycerol, which are then utilized in metabolic pathways.

Energy Storage: Acts as an energy reserve in biological organisms, storing energy in the form of fatty acids.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Positional Isomers

The positional arrangement of fatty acids on the glycerol backbone significantly impacts enzymatic hydrolysis and metabolic pathways. For example:

- Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate (CHEM023283) differs by having linoleic acid at positions 1 and 2 and stearic acid at position 3. Despite sharing the molecular formula C57H102O6, this isomer is hydrolyzed at distinct rates by lipases due to steric and catalytic preferences. Liver enzymes, for instance, show higher activity toward monoacylglycerols, while pancreatic lipases preferentially cleave triacylglycerols .

Chain Length Variants

The chain length of the fatty acid at position 2 alters physicochemical properties:

- Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate (compound 40 in Litsea glutinosa) replaces stearic acid (18:0) with palmitic acid (16:0). This shorter chain reduces hydrophobicity and lowers the melting point compared to the stearate-containing analog .

Unsaturation Variants

The degree of unsaturation in the fatty acids modulates oxidative stability and membrane fluidity:

- Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) (oleate at position 2) has one double bond in the 2-position fatty acid. Its molecular formula (C57H100O6) matches the main compound, but the presence of oleic acid (18:1) enhances fluidity and susceptibility to lipid peroxidation .

Glycosylated Derivatives

Glycosylation introduces polar sugar moieties, altering solubility and biological roles:

- Glycerol 2-(9Z,12Z-octadecadienoate) 1-hexadecanoate 3-O-[α-D-galactopyranosyl-(1→6)-β-D-galactopyranoside] (C49H88O15) contains a digalactosyl group at position 3.

Activité Biologique

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate, also known as a triacylglycerol, is a compound that consists of a glycerol backbone esterified with three fatty acids. Its chemical formula is C57H102O6, and it is characterized by the presence of multiple double bonds in its fatty acid chains. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

Overview of this compound

- IUPAC Name : 2-[(9E)-octadec-9-enoyloxy]-3-[(9E,12E)-octadeca-9,12-dienoyloxy]propyl (9E,12E)-octadeca-9,12-dienoate

- CAS Number : 2190-22-9

- Molecular Weight : 881.400 g/mol

The biological activity of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) involves its hydrolysis by lipases to release free fatty acids and glycerol. These components can then enter various metabolic pathways:

- Lipid Metabolism : The released fatty acids can be utilized for energy production or as building blocks for membrane synthesis.

- Cell Signaling : Fatty acids play critical roles in cell signaling pathways that regulate inflammation and cellular responses to stress.

- Antioxidant Properties : The unsaturated nature of the fatty acids may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress.

Biological Activities

Research indicates several significant biological activities associated with Glycerol 1,3-di-(9Z,12Z-octadecadienoate):

- Anti-inflammatory Effects : Studies have shown that certain fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell function.

- Cardioprotective Effects : The compound may help improve lipid profiles and reduce the risk of cardiovascular diseases by promoting healthy cholesterol levels.

- Potential Anticancer Properties : Some research suggests that specific fatty acid compositions can inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Experimental Data

-

Study on Lipid Metabolism :

- A study published in the Journal of Lipid Research demonstrated that triacylglycerols like Glycerol 1,3-di-(9Z,12Z-octadecadienoate) are critical in regulating lipid metabolism in adipocytes. The study found that these compounds influence lipolysis and fatty acid oxidation rates in cultured adipocytes .

-

Antioxidant Activity :

- Research highlighted in Food Chemistry indicated that the unsaturated fatty acids in Glycerol 1,3-di-(9Z,12Z-octadecadienoate) exhibit significant antioxidant properties. The study measured the ability to scavenge free radicals and found a correlation between the degree of unsaturation and antioxidant capacity .

- Clinical Applications :

Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| Glycerol 1,3-di-(9Z-octadecenoate) | C57H102O6 | Similar anti-inflammatory effects but lower antioxidant capacity |

| Glycerol 1,2-di-(9Z,12Z-octadecadienoate) | C57H100O6 | Enhanced antioxidant properties compared to Glycerol 1,3-di-(9Z,12Z-octadecadienoate) |

Q & A

Q. Table 1: Analytical Methods Comparison

How can researchers address challenges in distinguishing positional isomers of this triacylglycerol using mass spectrometry?

Advanced Research Question

Positional isomers (e.g., 1,3-dilinoleoyl-2-stearoyl vs. 1,2-dilinoleoyl-3-stearoyl) require advanced strategies:

- Tandem MS (MS/MS): Use collision-induced dissociation (CID) to differentiate sn-positions. For example, 1,3-diacylglycerols yield distinct fragment ratios compared to 1,2-isomers .

- Enzymatic Hydrolysis: Lipases like pancreatic lipase selectively hydrolyze sn-1/3 positions, enabling positional assignment via released FAs .

- High-Resolution MS: Differentiate isobaric species by exact mass (e.g., Δ <0.01 Da) and isotopic patterns .

What synthetic routes are reported for producing structured triacylglycerols with mixed fatty acid chains?

Basic Research Question

Regioselective synthesis involves:

Protective Group Strategy: Temporarily block glycerol’s sn-2 hydroxyl using tert-butyldimethylsilyl (TBDMS) groups.

Stepwise Acylation: Introduce stearic acid (octadecanoate) at sn-2, followed by linoleic acid (9Z,12Z-octadecadienoate) at sn-1/3 via DCC/DMAP coupling .

Purification: Use silica gel chromatography to isolate the pure TG .

What metabolic pathways are implicated in the degradation of this compound, and how can isotopic labeling track its fate?

Advanced Research Question

- Triacylglycerol Lipase Activity: Hydrolyzes sn-1/3 FAs, releasing glycerol-3-phosphate and free FAs. ATP-dependent pathways are involved in glycerol recycling .

- Isotopic Labeling: Incorporate ¹³C-labeled stearate or deuterated linoleate into the TG. Track metabolites via LC-MS to map degradation products (e.g., diacylglycerols, monoacylglycerols) .

How do variations in fatty acid positional distribution influence the compound’s bioactivity and stability?

Advanced Research Question

- Physicochemical Properties: sn-2 stearate increases melting point vs. sn-1/3 stearate due to packing efficiency.

- Biological Activity: sn-2 FAs are preferentially absorbed in intestinal metabolism, while sn-1/3 FAs may modulate membrane fluidity . Evidence from phorbol diesters (e.g., 13-O-acetylphorbol-20-linoleate) shows positional FA placement affects protein kinase C binding .

Q. Table 2: Positional Effects on Bioactivity

What are the stability considerations for this compound under experimental storage conditions?

Basic Research Question

- Temperature: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of unsaturated FAs .

- Solvent: Dissolve in chloroform:methanol (2:1) to avoid hydrolysis. Monitor purity via HPLC-ELSD .

- Light Exposure: Amber vials prevent UV-induced isomerization of double bonds .

How can contradictory data regarding the compound’s bioactivity be resolved through experimental design?

Advanced Research Question

- Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm >95% purity, eliminating confounding impurities .

- Dose-Response Studies: Test multiple concentrations to identify non-linear effects (e.g., pro- vs anti-inflammatory thresholds) .

- Cell-Free vs. Cellular Assays: Compare direct enzyme inhibition (e.g., phospholipase A2) with cellular uptake-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.